molecular formula C17H27N3O3S B5439018 1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide

Cat. No. B5439018
M. Wt: 353.5 g/mol
InChI Key: XGJRBKSFASPSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research for its unique properties. DMAP is a white crystalline powder that is soluble in water and organic solvents. It is a tertiary amine that contains a sulfonamide group and a piperidine ring. DMAP has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide is not fully understood. It is believed to act as a nucleophile in organic synthesis reactions by attacking carbonyl groups. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition is thought to be due to the sulfonamide group of this compound, which can form hydrogen bonds with the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in increased cholinergic activity. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide in lab experiments include its ability to act as a catalyst in organic synthesis reactions, its fluorescent properties, and its ability to inhibit the activity of certain enzymes. However, this compound can be toxic and should be handled with care. It is also important to note that the use of this compound in lab experiments may not be suitable for all applications.

Future Directions

There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide in scientific research. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area of interest is the use of this compound as a fluorescent probe to study protein-DNA interactions. In addition, the development of new pharmaceutical compounds using this compound as a starting material is an area of active research. Finally, the use of this compound as a potential therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's is an area of ongoing investigation.

Synthesis Methods

1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide can be synthesized by reacting 2-(dimethylamino)ethyl methacrylate with piperidine-3-carboxylic acid and then treating the resulting compound with p-toluenesulfonyl chloride. The sulfonamide group is then introduced by reacting the intermediate with sulfamide. The final product is obtained by removing the protecting group.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the esterification of carboxylic acids and the acylation of alcohols. This compound has also been used as a reagent in the synthesis of pharmaceutical compounds, such as antiviral and anti-inflammatory drugs. In addition, this compound has been used as a fluorescent probe to study the interactions between proteins and DNA.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-14(15-8-5-4-6-9-15)12-18-17(21)16-10-7-11-20(13-16)24(22,23)19(2)3/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRBKSFASPSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCN(C1)S(=O)(=O)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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